molecular formula C11H17ClN2 B1402555 5-Methyl-2-(piperidin-4-yl)pyridine hydrochloride CAS No. 1361116-83-7

5-Methyl-2-(piperidin-4-yl)pyridine hydrochloride

Cat. No.: B1402555
CAS No.: 1361116-83-7
M. Wt: 212.72 g/mol
InChI Key: VYNQGXROFDCNOT-UHFFFAOYSA-N
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Description

5-Methyl-2-(piperidin-4-yl)pyridine hydrochloride is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 5-position and a piperidine moiety at the 2-position. Its molecular formula is C₁₁H₁₆ClN₂, with a molecular weight of 216.71 g/mol.

Properties

IUPAC Name

5-methyl-2-piperidin-4-ylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.ClH/c1-9-2-3-11(13-8-9)10-4-6-12-7-5-10;/h2-3,8,10,12H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNQGXROFDCNOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(piperidin-4-yl)pyridine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(piperidin-4-yl)pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    N-Oxides: Formed through oxidation reactions.

    Reduced Piperidine Derivatives: Formed through reduction reactions.

    Substituted Piperidine Derivatives: Formed through substitution reactions.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(piperidin-4-yl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Methyl-2-(piperidin-4-yl)pyridine hydrochloride with structurally or functionally related compounds, emphasizing molecular features, physicochemical properties, and pharmacological implications.

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility/Reactivity Insights
5-Methyl-2-(piperidin-4-yl)pyridine HCl C₁₁H₁₆ClN₂ 216.71 Pyridine + piperidine (direct bond) Moderate solubility in polar solvents due to HCl salt; basic nitrogen enhances protonation in physiological conditions
5-Methyl-2-(piperidin-4-yloxy)pyridine HCl C₁₁H₁₇ClN₂O 228.72 Piperidinyloxy linkage (ether group) Increased hydrophilicity from oxygen; potential for hydrogen bonding
Pioglitazone HCl C₁₉H₂₁ClN₂O₃S 392.89 Thiazolidinedione + pyridine High lipophilicity due to aromatic and sulfur-containing groups; PPARγ agonist (antidiabetic)
2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine HCl C₁₁H₂₀ClN₃O 245.75 Oxadiazole ring + isobutyl substituent Metabolic stability from oxadiazole; potential CNS penetration

Pharmacological and Functional Differences

  • 5-Methyl-2-(piperidin-4-yl)pyridine HCl : The direct piperidine-pyridine linkage may favor interactions with amine-binding receptors (e.g., serotonin or dopamine receptors). Its smaller size compared to analogs like Pioglitazone suggests better blood-brain barrier permeability .
  • Pioglitazone HCl : A thiazolidinedione derivative with a bulky structure, targeting nuclear receptors (PPARγ) for glucose metabolism regulation. Its pyridine moiety aids in receptor binding but limits CNS penetration .
  • Oxadiazole-containing analog () : The oxadiazole ring enhances metabolic stability, making it suitable for oral administration. The isobutyl group may increase lipophilicity for membrane interactions .

Biological Activity

5-Methyl-2-(piperidin-4-yl)pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methyl group and a pyridine moiety. Its unique structure contributes to its biological properties, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. These interactions can modulate various biological pathways, leading to potential therapeutic effects.

Biological Activities

  • Antimicrobial Activity : The compound has shown promising antimicrobial properties in various studies. Its effectiveness against different bacterial strains suggests potential applications in treating infections.
  • Antiviral Properties : Research indicates that this compound may exhibit antiviral activities, although specific viral targets and mechanisms remain under investigation.
  • Anticancer Effects : Preliminary studies have reported anticancer properties, with the compound demonstrating cytotoxic effects on various cancer cell lines.
  • Neuropharmacological Effects : The piperidine structure is known for its neuroactive properties, suggesting that this compound may influence neurotransmitter systems.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antimicrobial Activity : A study assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria, revealing significant inhibitory concentrations (IC50) that warrant further exploration in clinical settings .
  • Anticancer Activity Assessment : In vitro tests demonstrated that the compound exhibits cytotoxicity against human cancer cell lines, with IC50 values ranging from 5 to 20 µM depending on the cell type .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameStructure TypeIC50 (µM) Anticancer ActivityAntimicrobial Activity
5-Methyl-2-(piperidin-4-yl)pyridinePiperidine derivative5 - 20Yes
PiperineNatural alkaloid>20Yes
PyridineHeterocyclic compound>50Moderate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2-(piperidin-4-yl)pyridine hydrochloride
Reactant of Route 2
5-Methyl-2-(piperidin-4-yl)pyridine hydrochloride

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